Antihistamine-1

Description

Properties

IUPAC Name |

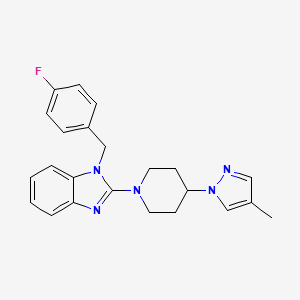

1-[(4-fluorophenyl)methyl]-2-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5/c1-17-14-25-29(15-17)20-10-12-27(13-11-20)23-26-21-4-2-3-5-22(21)28(23)16-18-6-8-19(24)9-7-18/h2-9,14-15,20H,10-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQQBKYVKLZEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of H1 Antihamine Action on the Histamine H1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of H1 antihistamines on the Histamine H1 (H1) receptor. It delves into the receptor's signaling pathways, the concept of inverse agonism, and the key differences between first and second-generation antihistamines. Detailed experimental protocols and quantitative binding data are presented to support researchers in the field of allergy, inflammation, and drug development.

The Histamine H1 Receptor: A Gq/11-Coupled Receptor

The H1 receptor is a member of the rhodopsin-like G-protein-coupled receptor (GPCR) superfamily.[1] It is primarily coupled to the Gq/11 family of G-proteins.[2] Activation of the H1 receptor by its endogenous ligand, histamine, initiates a signaling cascade that plays a central role in allergic and inflammatory responses.[3] This receptor is expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[1][2]

The H1 Receptor Signaling Cascade

Upon histamine binding, the H1 receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein.[3][4] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit. The activated Gαq-GTP subunit then dissociates from the Gβγ dimer and stimulates phospholipase C (PLC).[5][6]

PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[6]

This signaling cascade ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][8] The IκB kinase (IKK) complex, activated downstream of PKC, phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and subsequent proteasomal degradation.[4][9][10] The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of genes involved in inflammation, such as those encoding for cytokines, chemokines, and adhesion molecules.[9][11]

The Concept of Inverse Agonism in H1 Antihistamines

Traditionally, antihistamines were considered receptor antagonists, competitively blocking the binding of histamine to the H1 receptor. However, it is now understood that many H1 antihistamines are, in fact, inverse agonists.[12] The H1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist.[7][8]

Inverse agonists not only block the action of histamine but also bind to the inactive conformation of the H1 receptor, stabilizing it and reducing its basal, constitutive activity.[12] This dual action contributes to their therapeutic efficacy.

First-Generation vs. Second-Generation H1 Antihistamines

H1 antihistamines are broadly classified into two generations based on their chemical properties and clinical profiles.

First-Generation Antihistamines

First-generation antihistamines, such as diphenhydramine and chlorpheniramine, are lipophilic molecules that can readily cross the blood-brain barrier.[10][13] Their action on H1 receptors in the central nervous system leads to sedative effects.[13] Furthermore, they often lack receptor selectivity and can interact with muscarinic, serotonergic, and alpha-adrenergic receptors, leading to a range of side effects like dry mouth, blurred vision, and urinary retention.[14]

Second-Generation Antihistamines

Second-generation antihistamines, including cetirizine, loratadine, and fexofenadine, were developed to minimize the sedative and anticholinergic side effects of their predecessors.[10][15] These compounds are generally more lipophobic and are substrates for the P-glycoprotein efflux pump in the blood-brain barrier, which limits their central nervous system penetration.[10] They also exhibit higher selectivity for the H1 receptor.[16]

The structural differences between the two generations are key to their distinct pharmacological profiles. Many second-generation antihistamines possess a carboxyl group that interacts with specific residues in the H1 receptor binding pocket, contributing to their high affinity and selectivity.[17]

Quantitative Analysis of H1 Antihistamine Binding

The affinity and kinetics of antihistamine binding to the H1 receptor are crucial determinants of their potency and duration of action. These parameters are typically quantified using radioligand binding assays.

Binding Affinity (Ki) and Dissociation Constant (Kd)

The inhibitory constant (Ki) and the dissociation constant (Kd) are measures of the affinity of a ligand for a receptor. A lower Ki or Kd value indicates a higher binding affinity.

| Antihistamine (Generation) | Ki (nM) | Kd (nM) |

| First Generation | ||

| Diphenhydramine | 10 - 25 | - |

| Chlorpheniramine | 1.2 - 3.2 | - |

| Doxepin | 0.02 - 0.25 | - |

| Mepyramine | 0.5 - 2.0 | 2.29[5] |

| Second Generation | ||

| Cetirizine | 2.9 - 6.0[16] | - |

| Levocetirizine | 3.0[16] | - |

| Loratadine | 20 - 37[18] | - |

| Desloratadine | 0.4 - 1.5 | - |

| Fexofenadine | 10 - 32 | - |

| Bilastine | 8.7[19] | - |

Note: Ki and Kd values can vary depending on the experimental conditions and cell systems used. The values presented here are representative ranges from the literature.

Efficacy (EC50/IC50)

The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are measures of a drug's potency in functional assays.[20] These values represent the concentration of a drug that elicits 50% of the maximal response or inhibition, respectively.[20]

| Antihistamine | Assay Type | IC50 (nM) | EC50 (nM) |

| Mepyramine | Calcium Flux | 1.5 | - |

| Diphenhydramine | Arachidonic Acid Release | >100,000[21] | - |

| Clemastine | Arachidonic Acid Release | <20,000[21] | - |

| Azelastine | Arachidonic Acid Release | <20,000[21] | - |

| Oxatomide | Arachidonic Acid Release | <60,000[21] | - |

| Histamine | Calcium Flux | - | 21,000 - 220,000[19] |

Note: EC50 and IC50 values are highly dependent on the specific functional assay and cell line used.[22][23]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This protocol is a standard method to determine the binding affinity of unlabelled compounds for the H1 receptor by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a test compound for the human H1 receptor.

Materials:

-

HEK293 cells transiently or stably expressing the human H1 receptor.

-

[³H]-Mepyramine (radioligand).

-

Test compounds (unlabeled antihistamines).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation:

-

Culture and harvest H1 receptor-expressing cells.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [³H]-mepyramine (typically near its Kd value).

-

Add increasing concentrations of the unlabeled test compound.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[24]

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 4 hours) to reach equilibrium.[24]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.[1]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Calcium Imaging Assay

This protocol measures the change in intracellular calcium concentration in response to H1 receptor activation or inhibition, providing a functional readout of receptor activity.

Objective: To determine the EC50 of an agonist or the IC50 of an antagonist at the human H1 receptor.

Materials:

-

Cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[24][25]

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Agonists (e.g., histamine) and antagonists (test compounds).

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Plating:

-

Plate H1 receptor-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.

-

Wash the cells with HBSS to remove excess dye.

-

-

Assay:

-

Place the plate in a fluorescence microplate reader.

-

For agonist EC50 determination: Add increasing concentrations of the agonist to the wells and measure the fluorescence intensity over time.

-

For antagonist IC50 determination: Pre-incubate the cells with increasing concentrations of the antagonist for a defined period. Then, add a fixed concentration of histamine (typically its EC80) and measure the fluorescence intensity.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity for each well.

-

Plot the response (change in fluorescence) against the log concentration of the agonist or antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

-

In Vivo Models of Allergic Inflammation

Animal models are essential for evaluating the efficacy of H1 antihistamines in a physiological context.

Objective: To assess the ability of an antihistamine to inhibit histamine-induced airway constriction.

Procedure:

-

Anesthetize and tracheostomize guinea pigs.

-

Mechanically ventilate the animals at a constant tidal volume and frequency.

-

Administer the test antihistamine or vehicle.

-

Challenge the animals with an aerosolized solution of histamine.

-

Measure changes in airway resistance and dynamic compliance as indicators of bronchoconstriction.[8]

Objective: To evaluate the effect of an antihistamine on allergic airway inflammation.

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., days 0, 7, and 14).[7][26]

-

Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 21-27).[7]

-

Treatment: Administer the test antihistamine or vehicle before each OVA challenge.

-

Assessment: 24-48 hours after the final challenge, assess the following:

-

Bronchoalveolar lavage (BAL) fluid analysis: Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).

-

Lung histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production.

-

Cytokine analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

-

Serum IgE levels: Measure total and OVA-specific IgE levels in the serum.

-

Conclusion

The mechanism of action of H1 antihistamines on the H1 receptor is a well-characterized process involving the blockade of a Gq/11-coupled signaling pathway and, for many compounds, the stabilization of the inactive state of the receptor through inverse agonism. The distinction between first and second-generation antihistamines lies primarily in their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier, and their receptor selectivity. A thorough understanding of these molecular interactions and the application of robust experimental models are crucial for the continued development of safer and more effective treatments for allergic diseases.

References

- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-kB pathway overview | Abcam [abcam.com]

- 4. How NF-kappaB is activated: the role of the IkappaB kinase (IKK) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Ovalbumin-induced Asthmatic Mouse Model Construction [bio-protocol.org]

- 8. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. embopress.org [embopress.org]

- 11. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. embopress.org [embopress.org]

- 16. Cetirizine - Wikipedia [en.wikipedia.org]

- 17. Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 21. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. assets.fishersci.com [assets.fishersci.com]

- 25. hellobio.com [hellobio.com]

- 26. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

The Dawn of Allergy Relief: A Technical Guide to the Discovery and Synthesis of H1 Antihistamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and synthetic pathways of first-generation H1 receptor antagonists, commonly known as antihistamines. From their serendipitous discovery to the elucidation of their mechanism of action and the development of various chemical classes, this document provides a comprehensive overview for professionals in the field of drug development and research.

The Serendipitous Discovery and Evolution of H1 Antihistamines

The journey into antagonizing the effects of histamine began in 1937 at the Pasteur Institute, where Anne-Marie Staub and Daniel Bovet first discovered the antihistaminic properties of a compound, marking a pivotal moment in the treatment of allergic diseases. This initial breakthrough paved the way for the development of the first clinically effective H1 antihistamines in the 1940s. These first-generation compounds, while revolutionary in their efficacy against allergic symptoms, were characterized by a significant side effect: sedation. This was due to their ability to cross the blood-brain barrier and interact with histamine receptors in the central nervous system.

First-generation H1 antihistamines are broadly categorized into five main chemical classes, each with a distinct structural backbone:

-

Ethylenediamines: The first group of clinically effective H1-antihistamines.

-

Ethanolamines: Known for significant anticholinergic effects and sedation.

-

Alkylamines: Characterized by their potent antihistaminic activity and reduced sedative effects compared to other first-generation agents.

-

Piperazines: Often used for their antiemetic and antivertigo properties.

-

Phenothiazines: Possess considerable antihistaminic and anticholinergic activity.

These early antihistamines function as inverse agonists at the histamine H1 receptor, stabilizing the inactive conformation of the receptor and thereby reducing its activity. This mechanism effectively counteracts the actions of histamine, which when released during an allergic response, binds to H1 receptors to mediate vasodilation, increased capillary permeability, and smooth muscle contraction.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon histamine binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability.

Histamine H1 Receptor Signaling Pathway

Synthesis Pathways of First-Generation H1 Antihistamines

The synthesis of first-generation H1 antihistamines typically involves the creation of a core structure that mimics the ethylamine side chain of histamine, flanked by two lipophilic aryl groups. The terminal nitrogen is usually a tertiary amine.

Ethylenediamine Derivatives: Synthesis of Pyrilamine

Pyrilamine is a classic example of an ethylenediamine-based antihistamine. A common synthetic route involves the reaction of 2-aminopyridine with sodium amide to form the corresponding sodium salt. This is followed by alkylation with 2-chloro-N,N-dimethylethylamine to yield pyrilamine. A variation of this synthesis starts with the condensation of 2-aminopyridine with 2-chloro-N-(p-methoxybenzyl)-N',N'-dimethylethylamine.

The Architecture of Allergy Relief: A Deep Dive into the Structure-Activity Relationship of H1-Antihistamine Derivatives

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of H1-antihistamine derivatives. This whitepaper dissects the molecular intricacies that differentiate first and second-generation antihistamines, offering a roadmap for the rational design of novel therapeutics with improved potency and reduced side-effect profiles.

The guide meticulously outlines the core pharmacophore of H1-antihistamines, a crucial framework for their interaction with the histamine H1 receptor. It further delves into the nuanced structural modifications that have led to the development of second-generation agents, which exhibit significantly lower sedative effects due to their reduced ability to cross the blood-brain barrier.

"Understanding the precise interplay between a molecule's structure and its biological activity is paramount in modern drug discovery," states the lead author of the report. "This guide is intended to serve as a critical resource for scientists working to innovate in the field of allergy and inflammation treatment by providing a detailed blueprint of the SAR of H1-antihistamines."

The whitepaper presents a wealth of quantitative data, summarizing binding affinities (Ki), and functional potencies (IC50 and EC50) for a diverse range of H1-antihistamine derivatives in clearly structured tables. Furthermore, it provides detailed experimental protocols for key assays, including radioligand binding and calcium mobilization assays, equipping researchers with the methodologies to assess the potency and efficacy of new chemical entities.

A key feature of this guide is the inclusion of detailed diagrams generated using the Graphviz DOT language, illustrating the complex signaling pathways associated with H1 receptor activation and the workflows of the described experimental procedures. These visualizations offer a clear and concise understanding of the biological and experimental frameworks.

The Core Pharmacophore: A Blueprint for H1-Receptor Antagonism

The fundamental structure of a classical H1-antihistamine is characterized by a specific arrangement of chemical moieties. This pharmacophore consists of two aromatic rings (Ar1 and Ar2) linked to a central atom (X), which is in turn connected by an alkyl chain to a tertiary amine group. The nature of these components dictates the compound's affinity for the H1 receptor and its pharmacological properties.

Key Structural Features and Their Influence on Activity:

-

Diaryl Substitution: The presence of two aromatic rings is essential for high-affinity binding to the H1 receptor.[1] These rings engage in hydrophobic and van der Waals interactions within a pocket of the receptor.

-

Connecting Atom (X): The nature of the central atom (X = C, N, or O) defines the chemical class of the antihistamine (e.g., ethanolamines, ethylenediamines, or propylamines). This atom and the surrounding structure can influence the compound's stereochemistry and, consequently, its potency.

-

Alkyl Chain: An ethylene or propylene chain typically separates the central atom from the terminal amine. The length and branching of this chain are critical for optimal interaction with the receptor.

-

Terminal Amine: A tertiary amine is crucial for activity, as it becomes protonated at physiological pH and forms an ionic bond with a key aspartate residue in the H1 receptor.

First vs. Second Generation: A Tale of Two Structures

The evolution from first to second-generation antihistamines is a story of refining the core pharmacophore to enhance selectivity and minimize central nervous system (CNS) side effects.

First-Generation Antihistamines: These compounds, including diphenhydramine and chlorpheniramine, are characterized by their lipophilic nature, which allows them to readily cross the blood-brain barrier and interact with H1 receptors in the CNS, leading to sedation. Their structural simplicity also results in lower selectivity, with off-target effects at muscarinic, serotonergic, and adrenergic receptors.

Second-Generation Antihistamines: To mitigate the sedative effects, second-generation agents like cetirizine, loratadine, and fexofenadine were designed with increased polarity and the inclusion of charged or bulky groups. These modifications restrict their passage across the blood-brain barrier. Furthermore, these molecules often exhibit greater selectivity for the peripheral H1 receptors, reducing the incidence of off-target side effects.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the binding affinities and functional potencies of representative first and second-generation H1-antihistamines.

| Compound (Class) | Ki (nM) for H1 Receptor | Reference |

| First Generation | ||

| Diphenhydramine (Ethanolamine) | 16 | [2] |

| Chlorpheniramine (Propylamine) | 3.2 (Dexchlorpheniramine) | [2] |

| Hydroxyzine (Piperazine) | 2.0 | [3] |

| Second Generation | ||

| Cetirizine (Piperazine) | ~6 | [4] |

| Levocetirizine (Piperazine) | ~3 | [4] |

| Loratadine (Piperidine) | 37 | [5] |

| Fexofenadine (Piperidine) | 10 | [6] |

Table 1: Binding Affinities (Ki) of Selected H1-Antihistamines.

| Compound | Assay Type | IC50 / EC50 (nM) | Reference |

| First Generation | |||

| Homochlorcyclizine | Arachidonic Acid Release | < 20,000 | [7] |

| Clemastine | Arachidonic Acid Release | < 20,000 | [7] |

| Azelastine | Arachidonic Acid Release | < 20,000 | [7] |

| Second Generation | |||

| Cetirizine | Histamine-induced Contraction | 3,100 | [6] |

| Histamine (Agonist) | Calcium Mobilization | 6.93 | [8] |

| Histamine (Agonist) | β-arrestin Recruitment | 3.86 | [8] |

Table 2: Functional Potencies (IC50/EC50) of Selected H1-Antihistamines and Histamine.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This assay is employed to determine the binding affinity (Ki) of a test compound for the H1 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human H1 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the Gq-coupled H1 receptor by monitoring changes in intracellular calcium levels.

Methodology:

-

Cell Culture: Cells expressing the H1 receptor are seeded in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The test compound (for antagonist testing) is added to the wells, followed by a fixed concentration of histamine (agonist). For agonist testing, only the test compound is added.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the histamine-induced response) is calculated.

Visualizing the Molecular Landscape

To further elucidate the mechanisms of H1-antihistamine action, the following diagrams illustrate the H1 receptor signaling pathway and a typical experimental workflow.

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: Experimental Workflow for SAR Assessment.

This in-depth guide serves as a vital tool for the scientific community, fostering a deeper understanding of H1-antihistamine SAR and paving the way for the development of next-generation therapies for allergic diseases.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 4. Cetirizine - Wikipedia [en.wikipedia.org]

- 5. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

In Silico Modeling of Antihistamine-H1 Receptor Interactions: A Technical Guide

Introduction

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of allergic responses.[1] When activated by histamine, it triggers a signaling cascade that results in the classic symptoms of allergy, such as itching, vasodilation, and bronchoconstriction.[2][3] Antihistamines, which act as inverse agonists at the H1 receptor, are a cornerstone in the treatment of allergic conditions.[4] They function by binding to the receptor and stabilizing its inactive conformation, thereby preventing histamine-induced effects.[4] The development of H1 antihistamines has evolved over generations, from first-generation sedating agents to second- and third-generation non-sedating drugs with improved selectivity and safety profiles.[4]

In recent years, in silico modeling has become an indispensable tool in the discovery and development of novel H1 receptor antagonists.[5] Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling provide invaluable insights into the molecular interactions between antihistamines and the H1 receptor.[4][6] These methods not only help in understanding the binding modes and affinities of existing drugs but also facilitate the rational design of new chemical entities with enhanced potency and selectivity.[4][6] This technical guide provides an in-depth overview of the core in silico methodologies used to study antihistamine-H1 receptor interactions, complete with data tables, experimental protocols, and pathway visualizations.

H1 Receptor Signaling Pathway

The H1 receptor is coupled to the Gq/11 family of G-proteins.[2] Upon histamine binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[1][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+).[7] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses characteristic of an allergic reaction.[7]

Core In Silico Methodologies

A typical computational workflow for studying H1 antihistamines involves several key steps, starting from obtaining the receptor structure to analyzing the dynamic behavior of the ligand-receptor complex.

Experimental Protocols

1. Homology Modeling of the H1 Receptor

When a crystal structure is unavailable, homology modeling can be used to generate a 3D model. The crystal structure of the human H1 receptor in complex with doxepin (PDB ID: 3RZE) serves as an excellent template.[8][9]

-

Protocol:

-

Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB), such as 3RZE for the H1 receptor.[8][9]

-

Sequence Alignment: Align the target amino acid sequence of the H1 receptor with the template sequence using tools like ClustalW.[10]

-

Model Building: Generate the 3D coordinates of the target protein based on the alignment using software like MODELLER or I-TASSER.[8][11]

-

Loop Refinement: Model the regions that differ between the target and template, typically loop regions.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK (for Ramachandran plots) and ERRAT, which evaluate stereochemical quality and atomic interactions.[9][11] A reliable model will have a high percentage of residues in the most favored regions of the Ramachandran plot.[3]

-

2. Molecular Docking of Antihistamine to H1 Receptor

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[4][6]

-

Protocol:

-

Protein Preparation: Start with the H1 receptor crystal structure (e.g., 3RZE).[12] Remove water molecules, add hydrogen atoms, and assign charges using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.

-

Ligand Preparation: Generate 3D conformations of the antihistamine molecules. Assign charges and minimize their energy using a suitable force field (e.g., OPLS, MMFF).[12]

-

Grid Generation: Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or key active site residues like Asp107, Lys191, and Trp428.[10][12]

-

Docking Execution: Use docking software such as AutoDock Vina, Glide, or PatchDock to dock the prepared ligands into the receptor's grid box.[3][13] The software will generate multiple binding poses for each ligand.

-

Pose Analysis and Scoring: Analyze the resulting poses based on their docking scores (e.g., kcal/mol), which estimate the binding free energy.[14] The pose with the lowest score is generally considered the most favorable. Further analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key residues.[8]

-

3. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the antihistamine-H1 receptor complex over time.[4][6]

-

Protocol:

-

System Setup: Place the best-docked ligand-receptor complex from the docking step into a simulation box.

-

Solvation: Solvate the system by adding a periodic box of water molecules (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

-

Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds).

-

Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to observe the persistence of key intermolecular interactions over time.[9]

-

Quantitative Data from In Silico and In Vitro Studies

The interaction between antihistamines and the H1 receptor can be quantified through various metrics, including binding affinity (Ki), docking scores, and binding free energy.

Table 1: Binding Affinity and Docking Scores of Selected Antihistamines

| Antihistamine | Type | Binding Affinity (Ki, nM) | Docking Score (kcal/mol) | Key Interacting Residues |

| First Generation | ||||

| Doxepin | Tricyclic | ~0.25 | - | D107, W428[5] |

| Diphenhydramine | Ethanolamine | - | -8.3[14] | - |

| Chlorpheniramine | Alkylamine | - | - | Interacts via H1 receptor complex with a score of 4846 (PatchDock score)[3] |

| Hydroxyzine | Piperazine | - | -141.49 (MM-GBSA)[12] | K191, Y108, D107[12] |

| Second Generation | ||||

| Cetirizine | Piperazine | 1.8[15] | - | Stabilizes inactive state by linking transmembrane domains IV and VI[16] |

| Loratadine | Tricyclic | 3.2[15] | - | - |

| Desloratadine | Tricyclic | 0.9[15] | - | - |

| Fexofenadine | Piperidine | 10.0[17] | -8.3[14] | - |

| Bilastine | Piperidine | - | -8.3[14] | - |

| Rupatadine | Tricyclic | - | -7.9[14] | - |

| Mizolastine | Benzimidazole | - | -7.9[14] | - |

Note: Binding affinity values can vary depending on the experimental conditions. Docking scores are method-dependent and are for comparative purposes within the same study.

Table 2: Key H1 Receptor Residues in Antihistamine Binding

| Residue | Location | Role in Binding | Reference |

| Asp107 (D3.32) | Transmembrane Helix 3 (TM3) | Forms a crucial salt bridge with the protonated amine group of most antihistamines.[5][10] | |

| Tyr108 | TM3 | Involved in ligand binding.[12] | |

| Trp158 | TM4 | Potential interaction site for antagonists.[10] | |

| Lys179 | TM4 | Involved in ligand binding.[12] | |

| Met183 | - | Important for binding, forms strong hydrogen bonds.[8] | |

| Thr184 | - | Important for binding, forms strong hydrogen bonds.[8] | |

| Ile187 | - | Important for binding, forms strong hydrogen bonds.[8] | |

| Lys191 (K5.39) | TM5 | Interacts with ligands and is involved in receptor activation.[10][12] | |

| Thr194 | TM5 | Forms interactions with ligands.[12] | |

| Trp428 (W6.48) | TM6 | Highly conserved residue, key for GPCR activation and stabilized by antagonist binding.[5][12] | |

| Phe432 | TM6 | Forms critical interactions with antagonists.[12][18] | |

| Phe435 | TM6 | Important for antagonist binding.[10] | |

| Tyr458 | TM7 | Involved in ligand binding.[12] | |

| Hie450 | TM7 | Involved in ligand binding.[12] |

Conclusion

In silico modeling provides a powerful and cost-effective approach to accelerate the discovery and optimization of H1 receptor antagonists. By combining techniques like homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain a detailed understanding of the structural and energetic basis of antihistamine-receptor interactions.[5][6] The quantitative data derived from these models, when validated by experimental assays, can guide the rational design of next-generation antihistamines with improved efficacy, selectivity, and safety profiles, ultimately leading to better therapeutic options for allergic diseases.[19]

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. academicjournals.org [academicjournals.org]

- 4. scispace.com [scispace.com]

- 5. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. scialert.net [scialert.net]

- 12. Quantum chemical calculation and binding modes of H1R; a combined study of molecular docking and DFT for suggesting therapeutically potent H1R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico Evaluation of H1-Antihistamine as Potential Inhibitors of SARS-CoV-2 RNA-dependent RNA Polymerase: Repurposing Study of COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkjps.org [turkjps.org]

- 15. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. excelra.com [excelra.com]

Unlocking the Allergic Response: A Technical Guide to Histamine H1 Receptor Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the target validation of the Histamine H1 receptor (H1R) in allergic response pathways. Histamine, a key mediator in type I hypersensitivity reactions, exerts its pro-inflammatory effects primarily through the H1R, making it a critical target for the development of anti-allergic therapies.[1][2] This document details the underlying signaling mechanisms, presents quantitative data for antagonist affinity, outlines key experimental protocols for target validation, and provides visual workflows and pathways to facilitate a deeper understanding of H1R antagonism.

The Histamine H1 Receptor Signaling Cascade

The H1R is a G-protein coupled receptor (GPCR) that belongs to the rhodopsin-like family.[3] Upon binding of histamine, the H1R couples to the Gq/11 family of G-proteins, initiating a well-defined signaling cascade that culminates in the cellular hallmarks of an allergic response.[3][4]

Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] This surge in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC).[4][5] The activation of the PKC pathway, in turn, can lead to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes.[1][4]

The physiological consequences of H1R activation are widespread and contribute significantly to the symptoms of allergic reactions. These include smooth muscle contraction (leading to bronchoconstriction), increased vascular permeability (resulting in edema and swelling), and stimulation of sensory nerves (causing itching and sneezing).[6][7]

References

- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells [mdpi.com]

- 2. Establishment of an allergic rhinitis model in mice for the evaluation of nasal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. SMPDB [smpdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

First-generation H1 antihistamines are known for their broad receptor activity, leading to a range of off-target effects. While effective in managing allergic reactions, their interaction with other G-protein coupled receptors (GPCRs), such as muscarinic, adrenergic, and serotonergic receptors, contributes to their well-documented side-effect profile, including sedation, dry mouth, and dizziness. In contrast, second-generation H1 antihistamines were developed to have greater selectivity for the histamine H1 receptor, thereby reducing these off-target effects and improving patient tolerability. This technical guide provides a comprehensive overview of the off-target binding profiles of both generations of H1 antihistamines, detailing their affinities for various GPCRs. Furthermore, it outlines the key experimental protocols used to determine these interactions and presents the associated signaling pathways.

Introduction

Histamine H1 receptor antagonists, commonly known as antihistamines, are a cornerstone in the treatment of allergic conditions like rhinitis and urticaria. They function by acting as inverse agonists at the H1 receptor, stabilizing its inactive conformation.[1] The first-generation antihistamines, developed in the mid-20th century, effectively alleviate allergy symptoms but are characterized by their ability to cross the blood-brain barrier and their low receptor selectivity.[2][3] This lack of specificity results in interactions with other GPCRs, leading to a variety of off-target effects.[4]

The development of second-generation antihistamines aimed to mitigate these undesirable effects by designing molecules with a higher affinity and selectivity for the peripheral H1 receptors and reduced penetration into the central nervous system.[5] This guide delves into the quantitative differences in the binding profiles of these two classes of drugs, providing valuable data for researchers and drug development professionals in understanding their pharmacological characteristics.

Comparative Binding Affinities of H1 Antihistamines at Off-Target GPCRs

The off-target effects of H1 antihistamines are primarily attributed to their binding to muscarinic, adrenergic, serotonergic, and to a lesser extent, dopaminergic receptors. The following tables summarize the binding affinities (Ki values in nM) of representative first and second-generation antihistamines for these receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of First-Generation H1 Antihistamines at Off-Target GPCRs

| Antihistamine | Muscarinic M1 | Muscarinic M2 | Muscarinic M3 | α1-Adrenergic | α2-Adrenergic | 5-HT2A | D2 Dopamine |

| Diphenhydramine | 280[6] | - | 280 (general muscarinic)[6] | - | - | - | - |

| Chlorpheniramine | 1,300[7] | 1,300[7] | 1,300[7] | - | 1,440[7] | - | 1,060[7] |

| Hydroxyzine | Low affinity[8] | Low affinity[8] | Low affinity[8] | Antagonist[8] | - | Antagonist[8] | Antagonist[8] |

| Promethazine | High affinity | High affinity | High affinity | High affinity | - | High affinity | High affinity |

Data not available is denoted by "-".

Table 2: Binding Affinities (Ki, nM) of Second-Generation H1 Antihistamines at Off-Target GPCRs

| Antihistamine | Muscarinic M1 | Muscarinic M2 | Muscarinic M3 | α1-Adrenergic | α2-Adrenergic | 5-HT2A | D2 Dopamine |

| Cetirizine | >10,000[9] | >10,000[9] | No effect[6] | >10,000[9] | >10,000[9] | >10,000[9] | >10,000[9] |

| Loratadine | No effect[6] | No effect[6] | No effect[6] | - | - | - | - |

| Fexofenadine | No interaction[10] | No interaction[10] | No effect[6] | Reduced affinity[11] | - | - | - |

| Desloratadine | Can bind[11] | Can bind[11] | 200 (pA2=6.7)[6] | - | - | - | - |

Data not available is denoted by "-".

Signaling Pathways of Target and Off-Target Receptors

Understanding the signaling pathways of the H1 receptor and its off-target counterparts is crucial for comprehending the physiological consequences of antihistamine action.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq/11-coupled receptor. Upon activation by histamine, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors (M1-M5) are involved in various physiological processes. M1, M3, and M5 receptors couple to Gq/11 proteins, activating the PLC pathway similar to the H1 receptor. M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

- 1. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 4. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 5. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. mesoscale.com [mesoscale.com]

- 9. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Potential of Histamine-1 Receptor Antagonists in the Management of Inflammatory Eye Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histamine-1 (H1) receptor antagonists, commonly known as antihistamines, are a cornerstone in the management of allergic inflammatory conditions. In ophthalmology, their primary application has been in treating allergic conjunctivitis, a prevalent and often debilitating condition. However, emerging preclinical evidence suggests a broader potential for these agents in managing other inflammatory eye diseases. This technical guide provides an in-depth analysis of the role of H1 antihistamines in ocular inflammation, focusing on their mechanism of action, preclinical and clinical efficacy, and key experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel ophthalmic therapeutics.

The Role of Histamine in Ocular Inflammation

Histamine is a key mediator in ocular allergic reactions.[1][2] Upon exposure to an allergen, sensitized mast cells in the conjunctiva degranulate, releasing a cascade of inflammatory mediators, with histamine being a primary component.[2][3] Histamine exerts its effects by binding to four distinct G-protein coupled receptors (H1, H2, H3, and H4). In the eye, the activation of H1 receptors on various cell types, including vascular endothelial cells, sensory nerves, and conjunctival epithelial and fibroblast cells, is principally responsible for the cardinal signs and symptoms of allergic conjunctivitis:

-

Itching: Stimulation of H1 receptors on sensory nerve endings.[1]

-

Redness (Hyperemia): Vasodilation of conjunctival blood vessels.[1]

-

Swelling (Chemosis and Eyelid Edema): Increased vascular permeability leading to fluid leakage into the surrounding tissue.[3]

-

Tearing: Stimulation of reflex tearing.[2]

Beyond these immediate hypersensitivity reactions, histamine also plays a pro-inflammatory role by inducing the production of cytokines and adhesion molecules, thereby contributing to the chronicity of allergic inflammation.[3][4]

Mechanism of Action of H1 Antihistamines in the Eye

H1 antihistamines are inverse agonists that bind to the H1 receptor, stabilizing it in its inactive conformation and thereby preventing histamine-induced signaling.[5] The therapeutic effects of ophthalmic H1 antihistamines are multifaceted and include:

-

Direct H1 Receptor Blockade: This is the primary mechanism, directly counteracting the effects of histamine on blood vessels and nerves, leading to rapid relief of itching and redness.[4][6]

-

Mast Cell Stabilization: Many second-generation H1 antihistamines also possess mast cell-stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.[6][7]

-

Anti-inflammatory Effects: H1 antihistamines can down-regulate the expression of pro-inflammatory cytokines and adhesion molecules, thus mitigating the inflammatory cascade.[4]

Signaling Pathways

The binding of histamine to the H1 receptor on conjunctival epithelial cells initiates a well-defined signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the transcription and secretion of pro-inflammatory cytokines such as IL-6 and IL-8.

Clinical Efficacy of Ophthalmic H1 Antihistamines in Allergic Conjunctivitis

Numerous clinical trials have demonstrated the efficacy of various topical H1 antihistamines in alleviating the signs and symptoms of allergic conjunctivitis. The following tables summarize quantitative data from head-to-head comparative studies.

Table 1: Comparison of Ocular Itching Reduction in Allergic Conjunctivitis

| H1 Antagonist (Concentration) | Comparator (Concentration) | Study Design | Primary Endpoint | Results | Reference(s) |

| Olopatadine (0.1%) | Ketotifen (0.025%) | Randomized, double-masked | Mean itching score | Olopatadine showed significantly greater reduction in itching. | [2] |

| Olopatadine (0.1%) | Epinastine (0.05%) | Randomized, double-masked | Mean itching score | Olopatadine was distinctly more effective in reducing itching at all visits. | [8] |

| Bepotastine (1.5%) | Alcaftadine (0.25%) | Randomized, single-blind | Clinical symptoms score | Both drugs were equally efficacious in relieving itching. | [9] |

| Alcaftadine (0.25%) | Bepotastine (1.5%) | Retrospective cohort | Mean itch scores | Alcaftadine provided statistically significant better relief for itching. | [10] |

| Bepotastine (1.5%) & Alcaftadine (0.25%) | Olopatadine (0.2%) | Prospective, observer-masked | Total Ocular Scoring System (TOSS) | Bepotastine and Alcaftadine showed significantly more profound resolution of symptoms compared to Olopatadine (p = 0.008). | [11] |

| Cetirizine (0.24%) | Vehicle | Randomized, double-masked | Ocular itching score | Cetirizine-treated eyes had significantly lower itching at 15 minutes and 8 hours post-use (P<0.0001). | [3][8] |

| Bilastine (0.6%) | Vehicle | Randomized, double-masked | Ocular itching score | Bilastine showed significant efficacy in reducing ocular itching at 15 minutes, 8 hours, and 16 hours post-treatment (P<0.001). | [1][4][12] |

| Bilastine (0.6%) | Ketotifen (0.025%) | Randomized, double-masked | Ocular itching score | Bilastine was non-inferior to ketotifen at the onset of action. | [1][12] |

Table 2: Comparison of Conjunctival Redness (Hyperemia) Reduction in Allergic Conjunctivitis

| H1 Antagonist (Concentration) | Comparator (Concentration) | Study Design | Primary Endpoint | Results | Reference(s) |

| Olopatadine, Ketotifen, Epinastine, Emedastine | Fluorometholone Acetate (0.1%) | Placebo-controlled | Redness score | All antihistamines were more efficacious than fluorometholone in preventing redness. | [1] |

| Olopatadine (0.1%) | Ketotifen (0.025%) & Epinastine (0.05%) | Prospective, comparative | Conjunctival hyperemia score | All drugs showed comparable efficacy in reducing hyperemia. | [8] |

| Cetirizine (0.24%) | Vehicle | Randomized, double-masked | Conjunctival redness score | Conjunctival redness was significantly lower after cetirizine treatment at 7 minutes post-CAC (P<0.05). | [3] |

| Bilastine (0.6%) | Vehicle | Randomized, double-masked | Conjunctival redness score | Bilastine demonstrated improvement over vehicle for conjunctival/ciliary/episcleral redness (P<0.05). | [12] |

Potential in Other Inflammatory Eye Diseases: A Focus on Uveitis

While the primary indication for ophthalmic H1 antihistamines is allergic conjunctivitis, preclinical evidence suggests a potential role in other inflammatory eye diseases, such as uveitis. Uveitis is an inflammation of the uveal tract and can lead to severe vision loss.

A study in a rat model of endotoxin-induced uveitis (EIU) demonstrated that the H1 antihistamine diphenhydramine significantly inhibited leukocyte rolling and infiltration into the vitreous and aqueous humor. This suggests that histamine plays a role in the recruitment of inflammatory cells in this non-allergic inflammatory condition.

Table 3: Preclinical Efficacy of Diphenhydramine in Endotoxin-Induced Uveitis (Rat Model)

| Treatment | Parameter | Results |

| Diphenhydramine (DPH) | Leukocyte rolling in retinal veins | Significantly inhibited |

| Diphenhydramine (DPH) | Leukocyte infiltration into vitreous cavity | Suppressed |

| Diphenhydramine (DPH) | Leukocyte infiltration into aqueous humor | Significantly suppressed |

| Diphenhydramine (DPH) | Vasodilation in EIU | Significantly suppressed |

Currently, there is a lack of substantial clinical data on the use of H1 antihistamines for other inflammatory eye diseases like scleritis or keratitis. Further research is warranted to explore the therapeutic potential of H1 receptor antagonism in these conditions.

Detailed Experimental Protocols

Reproducible and well-characterized animal models are crucial for the preclinical evaluation of novel ophthalmic drugs. The following sections detail the methodologies for two key models used in the study of inflammatory eye diseases.

Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized method to induce and evaluate the signs and symptoms of allergic conjunctivitis in a controlled setting.[13][14][15]

Protocol Outline:

-

Subject Selection: Healthy volunteers with a history of allergic conjunctivitis and a positive skin prick test to a relevant allergen (e.g., cat dander, grass pollen) are recruited.

-

Baseline and Allergen Titration: At an initial visit, subjects undergo a baseline ocular examination. Increasing concentrations of the allergen are then instilled into the conjunctival sac at 10-minute intervals until a predefined positive allergic reaction (e.g., moderate itching and redness) is elicited. This determines the individual's allergen challenge dose.

-

Reproducibility Visit: A few days later, the subject is challenged with the determined allergen dose to confirm a reproducible allergic response.

-

Drug Efficacy Evaluation: On a separate day, subjects are randomized to receive the test drug in one eye and a placebo or comparator drug in the fellow eye in a double-masked fashion.

-

Allergen Challenge and Assessment: After a specified time following drug instillation (e.g., 15 minutes for onset of action, 8 or 16 hours for duration of action), both eyes are challenged with the predetermined allergen dose.[1][3]

-

Symptom and Sign Evaluation: Ocular itching is self-reported by the subject on a standardized scale (e.g., 0-4). Ocular signs, including conjunctival redness, chemosis, and eyelid swelling, are graded by a trained observer at specific time points post-challenge (e.g., 3, 5, and 10 minutes).[13]

Endotoxin-Induced Uveitis (EIU) Model

The EIU model in rats is a widely used and reproducible model of acute anterior uveitis, characterized by the breakdown of the blood-aqueous barrier and infiltration of inflammatory cells into the anterior chamber.[16][17][18]

Protocol Outline:

-

Animal Model: Lewis rats are commonly used due to their susceptibility to EIU.

-

Induction of Uveitis: A single subcutaneous injection of lipopolysaccharide (LPS) from Salmonella typhimurium or Escherichia coli (typically 100-200 µg) is administered into the footpad.[16][18]

-

Treatment Administration: The test compound (e.g., H1 antihistamine) is administered systemically (e.g., intraperitoneally) or topically at a specified time relative to the LPS injection.

-

Assessment of Inflammation (24 hours post-LPS):

-

Clinical Scoring: The eyes are examined under a slit-lamp microscope and graded for signs of inflammation, such as iris hyperemia, miosis, and fibrin formation in the anterior chamber.[17]

-

Aqueous Humor Analysis: The aqueous humor is collected, and the total protein concentration is measured as an indicator of blood-aqueous barrier breakdown. The number of infiltrating inflammatory cells (e.g., neutrophils, monocytes) is counted using a hemocytometer.[16][17]

-

Histopathology: The eyes are enucleated, fixed, and sectioned for histological examination to assess the extent of cellular infiltration in the iris and ciliary body.[16][19]

-

Considerations for Drug Development

For drug development professionals, several pharmacokinetic and pharmacodynamic parameters are critical for optimizing ophthalmic H1 antihistamines.

Table 4: Pharmacokinetic and Formulation Considerations

| Parameter | Importance | Considerations |

| Ocular Bioavailability | The fraction of the administered dose that reaches the target ocular tissues. | Topical ophthalmic drug delivery is inefficient due to tear turnover, nasolacrimal drainage, and corneal barriers. Less than 1% of the applied dose of some antihistamines penetrates to the aqueous humor.[11][20] Formulations with viscosity-enhancing agents can increase residence time and improve bioavailability.[21] |

| Ocular Metabolism | The biotransformation of the drug within ocular tissues. | Ocular tissues contain various metabolic enzymes, including cytochrome P450s, that can inactivate drugs. Understanding the metabolic profile is crucial for predicting efficacy and duration of action.[20] Rabbit models are commonly used to study ocular metabolism.[22][23] |

| Systemic Absorption | The amount of drug that enters the systemic circulation. | Systemic absorption can lead to unwanted side effects. Second-generation H1 antihistamines are designed to have minimal systemic absorption and reduced central nervous system penetration.[24][25] |

| Formulation | The composition of the eye drop solution. | Preservatives like benzalkonium chloride (BAK) can cause ocular surface toxicity and exacerbate dry eye.[21] Preservative-free formulations are increasingly preferred. The vehicle can also impact comfort and bioavailability.[24] |

Structure-Activity Relationship (SAR)

The general structure of H1 antihistamines consists of two aromatic rings linked to a tertiary amine via a connecting chain. The nature of these structural components influences the drug's potency, selectivity, and side effect profile.

-

Diaryl Substitution: Essential for high affinity to the H1 receptor.[26][27]

-

Connecting Moiety (X): Can be an oxygen, nitrogen, or carbon atom, defining different classes of antihistamines.[26]

-

Alkyl Chain: Typically an ethylene chain; branching reduces activity.[26]

-

Terminal Nitrogen: A tertiary amine is required for maximal activity.[26][27]

For ophthalmic use, SAR studies aim to optimize H1 receptor antagonism while minimizing off-target effects, such as binding to muscarinic receptors which can cause ocular dryness.[24]

Future Directions and Conclusion

H1 antihistamines are highly effective for the treatment of allergic conjunctivitis, with a well-established safety and efficacy profile. The development of newer agents with dual mast cell-stabilizing properties and improved pharmacokinetic profiles has further enhanced their therapeutic utility. Preclinical data suggesting a role for H1 receptor antagonism in non-allergic inflammatory conditions like uveitis opens up new avenues for research and drug development.

Future research should focus on:

-

Conducting well-designed clinical trials to evaluate the efficacy of H1 antihistamines in uveitis and other non-allergic inflammatory eye diseases.

-

Developing novel H1 antagonists with enhanced ocular bioavailability and prolonged duration of action.

-

Investigating the potential of combination therapies, such as H1/H4 receptor antagonists, for a broader anti-inflammatory effect.

-

Further elucidating the role of histamine and its receptors in the pathophysiology of various inflammatory eye diseases.

References

- 1. Bilastine 0.6% preservative-free eye drops, an effective once-daily treatment to reduce signs and symptoms of allergic conjunctivitis: A pooled analysis of two randomized clinical trials | Department of Ophthalmology [eye.hms.harvard.edu]

- 2. ophthalmology360.com [ophthalmology360.com]

- 3. Phase III trials examining the efficacy of cetirizine ophthalmic solution 0.24% compared to vehicle for the treatment of allergic conjunctivitis in the conjunctival allergen challenge model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bilastine 0.6% Preservative-Free Eye Drops as an Effective Once-Daily Treatment for the Signs and Symptoms of Allergic Conjunctivitis: A Pooled Analysis of 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Allergic conjunctivitis and H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ophthalmic antihistamines and H1-H4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ophthalmologytimes.com [ophthalmologytimes.com]

- 9. dovepress.com [dovepress.com]

- 10. scispace.com [scispace.com]

- 11. Ocular disposition of topically applied histamine, cimetidine, and pyrilamine in the albino rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Conjunctival allergen challenge. A clinical approach to studying allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conjunctival allergen provocation test : guidelines for daily practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conjunctival allergen challenge. A clinical approach to studying allergic conjunctivitis. | Semantic Scholar [semanticscholar.org]

- 16. Endotoxin-induced uveitis in the rat: observations on altered vascular permeability, clinical findings, and histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endotoxin Induced Uveitis (EIU) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Low Dose of Lipopolysaccharide Pretreatment Preventing Subsequent Endotoxin-Induced Uveitis Is Associated with PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Silibinin treatment prevents endotoxin-induced uveitis in rats in vivo and in vitro | PLOS One [journals.plos.org]

- 20. Cetirizine from topical phosphatidylcholine-hydrogenated liposomes: evaluation of peripheral antihistaminic activity and systemic absorption in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 24. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. pharmacy180.com [pharmacy180.com]

- 27. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

Methodological & Application

Application Note: High-Throughput Screening for H1 Receptor Antagonists Using a Cell-Based Calcium Flux Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for a robust, high-throughput functional assay to screen for histamine H1 receptor (H1R) antagonists. The H1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in allergic and inflammatory responses.[1] Antagonists of this receptor are therapeutically important anti-allergy drugs.[2] The described assay utilizes a homogenous, no-wash calcium flux measurement in a cell line stably expressing the human H1 receptor. Activation of the H1R via its Gq-protein signaling pathway leads to a transient increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.[2][3] Potential antagonists are identified by their ability to inhibit the calcium influx induced by a known H1R agonist. The protocol is optimized for a 384-well plate format, making it suitable for high-throughput screening (HTS) campaigns.

Principle of the Assay

The histamine H1 receptor is coupled to the Gαq subunit of the heterotrimeric G-protein. Upon agonist binding (e.g., histamine), the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.

This assay quantifies the H1R activation by measuring this release of intracellular calcium. Cells stably expressing the H1 receptor are pre-loaded with a fluorescent calcium indicator dye. In an antagonist screening mode, the cells are first incubated with test compounds. Subsequently, the cells are stimulated with an H1R agonist at a concentration that elicits a sub-maximal response (EC80). If a test compound is an H1R antagonist, it will block the agonist from binding to the receptor, thereby inhibiting the downstream calcium release and the corresponding increase in fluorescence. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the agonist-induced signal.

H1 Receptor Signaling Pathway

The diagram below illustrates the Gq-coupled signaling cascade initiated by the activation of the H1 receptor.

Caption: H1 Receptor Gq Signaling Pathway.

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cell line stably expressing the human H1 histamine receptor (e.g., GenScript, M00131; Innoprot, HRH1 Nomad Cell Line).[2][4]

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Assay Plate: 384-well, black-walled, clear-bottom microplates, sterile and tissue-culture treated.

-

Reagents:

-

Histamine Dihydrochloride (Agonist)

-

Pyrilamine or Triprolidine (Reference Antagonist)[5]

-

Calcium-sensitive dye kit (e.g., Fluo-4 NW, Fluo-8 AM, or similar no-wash formulations).

-

Probenecid (optional, an anion-exchange transport inhibitor to prevent dye leakage).

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

-

Equipment:

Experimental Protocol

4.1. Cell Preparation

-

Culture the H1 receptor-expressing cells according to standard cell culture protocols. Ensure cells are healthy and sub-confluent before seeding.

-

Harvest the cells using a non-enzymatic cell dissociation buffer or gentle trypsinization.

-

Resuspend the cells in the culture medium and perform a cell count.

-

Seed the cells into a 384-well assay plate at a density of 15,000–25,000 cells per well in a volume of 25 µL.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

4.2. Compound Plate Preparation

-

Prepare serial dilutions of test compounds and the reference antagonist (e.g., Pyrilamine) in Assay Buffer. A typical starting concentration for screening is 10 µM. For IC50 determination, an 8-point, 3-fold serial dilution is recommended.

-

Add the diluted compounds to a separate 384-well compound plate.

4.3. Dye Loading

-

Prepare the calcium-sensitive dye solution according to the manufacturer’s instructions. If not included in the kit, add probenecid to the dye solution to a final concentration of 2.5 mM.

-

Remove the culture medium from the cell plate.

-

Add 25 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.

4.4. Assay Measurement (Antagonist Mode)

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument parameters for reading calcium fluorescence (e.g., Excitation ~490 nm, Emission ~525 nm for Fluo-4).

-

Transfer 12.5 µL from the compound plate to the corresponding wells of the cell plate.

-

Incubate for 15-30 minutes at room temperature.

-

Prepare the agonist (Histamine) solution in Assay Buffer at a concentration 4 times the final desired EC80 concentration. The EC80 value should be pre-determined in an agonist-mode experiment.

-

Initiate the kinetic read on the plate reader. After a stable baseline reading (10-20 seconds), the instrument's liquid handler should add 12.5 µL of the histamine solution to each well.

-

Continue to measure the fluorescence signal for an additional 90-180 seconds.

Experimental Workflow

The diagram below outlines the sequential steps of the H1 antagonist screening protocol.

Caption: H1 Antagonist Screening Workflow.

Data Analysis

-

Calculate Response: The response for each well is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity.

-

Determine Percent Inhibition: The data should be normalized using control wells:

-

0% Inhibition (Positive Control): Wells with cells + agonist, but no antagonist (e.g., vehicle only).

-

100% Inhibition (Negative Control): Wells with cells + vehicle, but no agonist.

Percent Inhibition = (1 - [ (Response_Compound - Response_Negative) / (Response_Positive - Response_Negative) ] ) * 100

-

-

Calculate IC50: For compounds tested at multiple concentrations, plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (variable slope) nonlinear regression model to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.[7][8] Software such as GraphPad Prism is commonly used for this analysis.[7]

Representative Data

The following table shows example data from a screen of three hypothetical test compounds and a reference antagonist against the H1 receptor.

| Compound ID | Concentration (µM) | Fluorescence Response (RFU) | % Inhibition | Calculated IC₅₀ (nM) |

| Controls | ||||

| Vehicle (No Agonist) | - | 5,210 | 100.0% | - |

| Histamine (EC80) | - | 45,350 | 0.0% | - |

| Reference | ||||

| Pyrilamine | 0.01 | 42,115 | 8.1% | 35.2 |

| 0.1 | 28,980 | 40.8% | ||

| 1 | 8,340 | 92.2% | ||

| Test Cmpd 1 | 10 | 44,890 | 1.1% | > 10,000 |

| Test Cmpd 2 | 10 | 15,430 | 74.5% | 89.7 |

| Test Cmpd 3 | 10 | 39,990 | 13.4% | > 10,000 |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Signal-to-Background (S/B) Ratio | - Unhealthy or low number of cells. - Low receptor expression. - Inactive agonist or dye. | - Optimize cell seeding density.[9] - Ensure cells are in a healthy growth phase (low passage number).[10] - Confirm agonist and dye activity and concentration. |